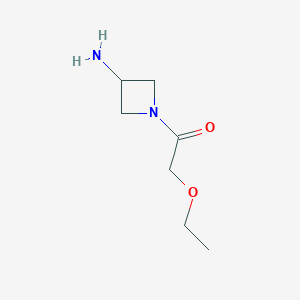
1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
“1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one” is a chemical compound . It is also known as “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one” is represented by the linear formula: C5H11O1N2Cl1 .Physical And Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one” has a predicted boiling point of 241.0±33.0 °C and a predicted density of 1.131±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Nucleoside Analogs
1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one has been utilized in the synthesis of novel nucleoside analogs. Researchers Hosono et al. (1994) developed enantiospecific synthesis methods for these compounds, exploring their potential as antiviral agents (Hosono et al., 1994).
Medicinal Intermediates
Yang (2009) synthesized medicinal intermediates using a compound similar to 1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one. These intermediates, including 1-(diphenylmethyl)-3-aminoazetidine, were characterized for their potential in pharmaceutical applications (Yang, 2009).
Synthesis of β-Lactam Antibiotics
The compound has been instrumental in synthesizing intermediates for β-lactam antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis method for a key intermediate, which is crucial in the production of these antibiotics (Cainelli et al., 1998).
Development of Azetidinone Analogues
Thomas et al. (2014) focused on designing azetidinone derivatives, including 1, 2, 4-triazole, for anti-tubercular activity. These novel analogues were evaluated for their effectiveness against tuberculosis (Thomas et al., 2014).
Ring Expansion in Organic Synthesis
Nisole et al. (1993) explored ring opening of 4-aminoazetidin-2-ones, closely related to 1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one, into 4-amino-5-iminopyrrolidin-2-ones. This process is significant for developing new organic compounds (Nisole et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
For instance, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, as H3 receptor agonists, bind to the receptor and mimic the action of histamine, leading to a decrease in the release of various neurotransmitters .
Biochemical Pathways
Given the potential target, it can be hypothesized that this compound may influence the histaminergic system and associated pathways, impacting neurotransmitter release and various central nervous system functions .
Pharmacokinetics
The key compound vuf16839, a non-imidazole full agonist, has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that similar compounds may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target, it can be inferred that this compound may influence neurotransmitter release and modulate various central nervous system functions .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-5-7(10)9-3-6(8)4-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHBAUASWFFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)



![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)
![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)



